The significance of 2,6-Pyridinedicarbonyl dichloride lies in its ability to react with various nucleophiles, introducing a functional group at both the 2nd and 6th positions of the pyridine ring. This allows for the creation of diverse pyridine-based molecules with tailored properties for applications in medicinal chemistry, materials science, and catalysis [, ].
The key feature of 2,6-Pyridinedicarbonyl dichloride's structure is the presence of a planar pyridine ring with electron-withdrawing carbonyl chloride groups at positions 2 and 6. The presence of these electron-withdrawing groups makes the remaining carbon atoms in the pyridine ring more electrophilic, facilitating nucleophilic substitution reactions [].
Another notable aspect is the presence of two reactive chloride atoms. These readily undergo nucleophilic substitution, allowing for the introduction of various functionalities onto the pyridine ring [].
2,6-Pyridinedicarbonyl dichloride primarily participates in nucleophilic substitution reactions. Here are some relevant examples:
C7H3Cl2NO2 + 2H2NRR' (excess) → Pyridine-based macrocycle + 2 HCl(1)
C7H3Cl2NO2 + 2CH3CH(NH2)COOCH3 → Pyridine-bridged Schiff base + 2 HCl(2)
C7H3Cl2NO2 + 2 RNH2 → N,N'-disubstituted pyridine + 2 HCl(3)
In all the above equations, R and R' represent organic groups.
2,6-Pyridinedicarbonyl dichloride does not have a direct biological mechanism of action. Its primary role is as a chemical building block for the synthesis of other functional molecules.
2,6-Pyridinedicarbonyl dichloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Due to its reactivity with water, it should be handled with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood [, ].
2,6-Pyridinedicarbonyl dichloride can be used as a starting material to synthesize pyridine-based polyamido-polyester optically active macrocycles. These are large, cyclic molecules with a specific arrangement of atoms in space, making them valuable for studying molecular recognition and catalysis. The dichloride reacts with chiral diamine dihydrobromides, which are molecules containing two amine groups and two bromine atoms, to form the desired macrocycles. [Source: Sigma-Aldrich product page for 2,6-Pyridinedicarbonyl dichloride, ]
Treatment of 2,6-pyridinedicarbonyl dichloride with L-alanine or 2-methyl-alanine methyl esters can lead to the formation of pyridine-bridged 2,6-bis-carboxamide Schiff's bases. Schiff bases are a class of compounds with an imine functional group (>C=N), and they play a role in various biological processes. In this case, the dichloride reacts with the amino acid esters to form the desired Schiff bases, which can be further investigated for their potential applications. [Source: Sigma-Aldrich product page for 2,6-Pyridinedicarbonyl dichloride, ]
Corrosive